molecular formula C9H11NO3 B7772404 Veratraldehyde oxime

Veratraldehyde oxime

Cat. No. B7772404
M. Wt: 181.19 g/mol
InChI Key: LHZIVRAMZJJLAP-UHFFFAOYSA-N
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Description

Veratraldehyde oxime is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Veratraldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Veratraldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Methods : Veratraldehyde is synthesized for use in perfumery, agrochemical, and pharmaceutical industries. Innovative methods such as the green synthesis using potassium promoted lanthanum-magnesium mixed oxide catalysts have been developed to address environmental concerns associated with traditional methods (Molleti & Yadav, 2017).

  • Lignin Degradation : Studies have explored the oxidation of veratryl alcohol (a lignin derivative) by lignin peroxidase from Phanerochaete chrysosporium, resulting in products like veratraldehyde. This process is significant in understanding the degradation of lignin, a major component of plant cell walls (Haemmerli et al., 1987).

  • Medicinal Chemistry Education : Veratraldehyde is used in medicinal chemistry experimental teaching. Different methods like microwave and traditional-improved methods have been explored for its synthesis, enhancing the educational process (Jin Hui, 2008).

  • Electroenzymatic Oxidation : A novel electroenzymatic method has been developed for the oxidation of veratryl alcohol to veratraldehyde, combining electrochemical and enzymatic reactions (Lee & Moon, 2003).

  • Biodegradation Studies : The degradation of veratraldehyde by various microorganisms like Alcaligenes paradoxus has been studied, shedding light on its metabolic pathways and potential for environmental bioremediation (Mohan & Khanna, 1993).

  • Photochemical Conversion : Research has been conducted on the conversion of lignin model compounds like veratryl alcohol to veratraldehyde using photosynthetic pigments, which has implications for lignin utilization and valuable chemical production (Pan et al., 2020).

  • Analytical Method Development : Analytical methods have been developed for the determination of veratraldehyde and its metabolites in biological samples, important for pharmacokinetic studies (Huh et al., 2020).

  • Corrosion Inhibition : Veratraldehyde has been tested as a corrosion inhibitor for mild steel in acid mediums, highlighting its potential application in industrial corrosion control (Shylesha et al., 2010).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIVRAMZJJLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944296
Record name N-[(3,4-Dimethoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veratraldehyde oxime

CAS RN

2169-98-4
Record name Benzaldehyde, 3,4-dimethoxy-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After dissolving 3,4-dimethoxybenzaldehyde (1.00 g, 0.081 mmol) in 60 mL of ethyl alcohol/water (1/1, v/v) solution, H2NOH HCl (0.54 g, 7.823 mmol) was added. While stirring the reaction mixture, Na2CO3 (0.83 g, 7.823 mmol) was added slowly at below 0° C. The reaction was continued for 1 hr in an oil bath preheated to 60-65° C. After the reaction was completed, 1.05 g (96.4%) of the target product was obtained by extracting with ethyl acetate, drying over anhydrous MgSO4 and removing the solvent under reduced pressure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethyl alcohol water
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Yield
96.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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